Niaprazine

説明

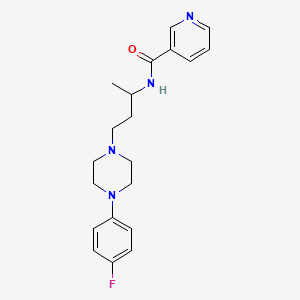

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKQGBFMNPDPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34426-53-4 (tri-hydrochloride) | |

| Record name | Niaprazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10865369 | |

| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27367-90-4, 119306-37-5, 119328-74-4 | |

| Record name | Niaprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27367-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niaprazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niaprazine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119306375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niaprazine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119328744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niaprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niaprazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[((3-Fluorophenyl)1-Piperazinyl)-1 Methylpropyl] Nicotamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIAPRAZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QKW305N9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIAPRAZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1346Q758L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIAPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H3YN6E3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of Niaprazine: A Technical Guide to its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niaprazine is a sedative-hypnotic and anxiolytic agent with a multifaceted mechanism of action within the central nervous system (CNS). Initially classified as an antihistamine, subsequent research has revealed a more complex pharmacological profile. This technical guide provides an in-depth exploration of this compound's molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its properties. Quantitative data on receptor binding affinities are presented, along with detailed diagrams of its signaling pathways and experimental workflows, to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound, a phenylpiperazine derivative, has been utilized primarily for the management of sleep disorders, particularly in pediatric populations, owing to its favorable safety profile.[1][2] Its therapeutic effects are rooted in its interactions with several key neurotransmitter systems in the CNS. While early understanding pointed towards antihistaminergic and anticholinergic activities, contemporary evidence has redefined its primary mechanisms of action, highlighting its potent antagonism at serotonergic and adrenergic receptors.[3] This guide synthesizes the current understanding of this compound's neuropharmacology.

Receptor Binding Profile

The cornerstone of this compound's CNS activity is its affinity for specific G-protein coupled receptors. Extensive in vitro radioligand binding studies have quantified its binding affinities (Ki) for a range of CNS targets. Contrary to its initial classification, this compound displays low affinity for histamine H1 and muscarinic acetylcholine receptors.[3] Instead, it acts as a potent and selective antagonist of the serotonin 5-HT2A and α1-adrenergic receptors.[4] It also possesses a moderate affinity for the α2-adrenergic receptor, while showing negligible affinity for dopamine D2, 5-HT1A, 5-HT1B, and β-adrenergic receptors, as well as the serotonin transporter (SERT) and vesicular monoamine transporter (VMAT).

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of this compound for various CNS receptors and transporters.

| Target | Ki (nM) | Reference |

| Serotonin 5-HT2A Receptor | 25 | |

| 75 | ||

| α1-Adrenergic Receptor | 77 | |

| 86 | ||

| α2-Adrenergic Receptor | 730 | |

| Histamine H1 Receptor | > 1000 | |

| Muscarinic Acetylcholine Receptor | > 1000 | |

| Dopamine D2 Receptor | > 1000 | |

| Serotonin 5-HT1A Receptor | > 1000 | |

| Serotonin 5-HT1B Receptor | > 1000 | |

| β-Adrenergic Receptor | > 1000 | |

| Serotonin Transporter (SERT) | > 1000 | |

| Vesicular Monoamine Transporter (VMAT) | > 1000 |

Mechanism of Action and Downstream Signaling

This compound's sedative and anxiolytic effects are a direct consequence of its antagonist activity at 5-HT2A and α1-adrenergic receptors, which modulates the activity of several neurotransmitter systems.

Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor, a Gq/11-protein coupled receptor, is a key player in neuronal excitability, and its modulation is a target for many antipsychotic and antidepressant medications. Antagonism of this receptor by this compound is a central component of its therapeutic action.

By blocking the 5-HT2A receptor, this compound prevents the Gq/11-mediated activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium release and protein kinase C (PKC) activation leads to decreased neuronal excitability, contributing to the sedative and anxiolytic effects.

α1-Adrenergic Receptor Antagonism

Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to the Gq/11 signaling cascade. These receptors are involved in maintaining arousal and alertness.

This compound's antagonism at α1-adrenergic receptors inhibits this signaling pathway, leading to a reduction in sympathetic outflow and promoting sedation. This action is synergistic with its effects at the 5-HT2A receptor.

Effects on Dopamine and Norepinephrine

In vivo studies in animal models have indicated that this compound can induce a transient depletion of the catecholamines dopamine and norepinephrine in the brain. The precise mechanism for this effect is not fully elucidated but may be a downstream consequence of its primary receptor antagonist activities.

Role of the Metabolite p-Fluorophenylpiperazine (pFPP)

This compound is metabolized to p-fluorophenylpiperazine (pFPP). Interestingly, pFPP exhibits a distinct pharmacological profile, primarily acting as a 5-HT1A receptor agonist and showing some affinity for 5-HT2A and 5-HT2C receptors. Unlike this compound, pFPP does not produce sedative effects but rather a behavioral profile indicative of serotonergic activation. It is currently thought that pFPP does not significantly contribute to the primary sedative and hypnotic effects of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes from tissues or cultured cells endogenously expressing or recombinantly overexpressing the receptor of interest are isolated by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Methodology (e.g., Calcium Mobilization Assay for Gq-coupled receptors):

-

Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT2A or α1-adrenergic) are cultured and loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The cells are first incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known agonist for the receptor is then added to stimulate the Gq signaling pathway and induce an increase in intracellular calcium.

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its antagonist potency (IC50).

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

-

Sampling: Neurotransmitters and their metabolites in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).

-

Drug Administration: After a baseline collection period, this compound is administered, and dialysate collection continues.

-

Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound's mechanism of action in the central nervous system is primarily driven by its potent antagonist activity at 5-HT2A and α1-adrenergic receptors. This dual antagonism disrupts signaling pathways that promote wakefulness and neuronal excitability, resulting in the drug's characteristic sedative, hypnotic, and anxiolytic effects. While initially thought to be an antihistamine, its affinity for the H1 receptor is considerably lower than for its primary targets. The contribution of its effects on catecholamine levels and the activity of its metabolite, pFPP, appear to be secondary to its direct receptor blockade. A thorough understanding of this pharmacological profile, supported by the experimental methodologies detailed herein, is crucial for the continued rational use and potential future development of this compound and related compounds.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Niaprazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Niaprazine, a sedative-hypnotic drug of the phenylpiperazine class. This document details the synthetic pathway, experimental protocols, and the analytical methods used to verify the identity, purity, and physicochemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall synthetic scheme involves a Mannich reaction, followed by oximation, reduction, and a final amide formation.[1]

Synthetic Pathway

The synthesis proceeds through the following four main steps:

-

Step 1: Mannich Reaction - Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one. This step involves the reaction of 4-fluorophenylpiperazine, 1,3,5-trioxane (a stable form of formaldehyde), and acetone.

-

Step 2: Oximation - Conversion of the ketone intermediate to its corresponding oxime, 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime. This is achieved by reacting the ketone with hydroxylamine.

-

Step 3: Reduction - Reduction of the oxime to the primary amine, 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-amine, using a strong reducing agent like lithium aluminum hydride.

-

Step 4: Amide Formation - Acylation of the primary amine with nicotinoyl chloride (the acid chloride of nicotinic acid) to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one

-

Materials: 4-fluorophenylpiperazine, 1,3,5-trioxane, acetone, hydrochloric acid, sodium bicarbonate, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

To a cooled solution of 4-fluorophenylpiperazine and acetone in ethanol, add a solution of hydrochloric acid.

-

Add 1,3,5-trioxane portion-wise while maintaining the temperature.

-

Allow the mixture to stir at room temperature, then heat to reflux for a specified period.

-

Cool the reaction mixture and neutralize with an aqueous solution of sodium bicarbonate.

-

The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude ketone.

-

Purification can be achieved by recrystallization.

-

Step 2: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime

-

Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one, hydroxylamine hydrochloride, ethanol, and water.

-

Procedure:

-

Dissolve the ketone from Step 1 in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture. The oxime may precipitate upon cooling or after partial removal of the solvent.

-

The product is filtered, washed with cold water, and dried.

-

Step 3: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-amine

-

Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime, lithium aluminum hydride (LAH), anhydrous ether, ethyl acetate, and dilute sodium hydroxide.

-

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous ether.

-

Add the oxime from Step 2 portion-wise to the LAH suspension, controlling the rate of addition to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for an extended period (e.g., 15 hours).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of ethyl acetate, followed by dilute sodium hydroxide.

-

Filter the resulting aluminum salts and wash them with ether.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

The resulting amine can be purified by distillation under reduced pressure.

-

Step 4: Synthesis of this compound

-

Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-amine, nicotinoyl chloride, triethylamine, and anhydrous chloroform.

-

Procedure:

-

Dissolve the amine from Step 3 in anhydrous chloroform and add triethylamine.

-

Cool the mixture in an ice bath (2-3°C).

-

Add a solution of nicotinoyl chloride in anhydrous chloroform dropwise with vigorous stirring, maintaining the low temperature.

-

After the addition, allow the reaction to proceed at room temperature.

-

Evaporate the solvent, and wash the residue with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethyl acetate to obtain the final product.

-

Chemical Characterization

A thorough chemical characterization is essential to confirm the structure, identity, and purity of the synthesized this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₅FN₄O |

| Molar Mass | 356.445 g/mol [1] |

| Melting Point | 131°C |

| Water Solubility | 0.171 mg/mL[2] |

| pKa (Strongest Basic) | 7.9[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the fluorophenyl and pyridine rings, the aliphatic protons of the piperazine ring and the butyl chain, and the amine proton. The aromatic region will display characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show resonances for all 20 carbon atoms in the molecule, including the distinct signals for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the aliphatic carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amide.

-

C=O stretch: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

-

C-N stretch: Bands in the 1250-1020 cm⁻¹ region.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

LC-MS (ESI+): In positive ion electrospray ionization mode, the protonated molecular ion [M+H]⁺ would be observed at m/z 357.4.

A summary of key expected and reported spectroscopic data is presented below.

| Technique | Data/Expected Peaks |

| ¹H NMR | Predicted spectrum available[2] |

| ¹³C NMR | Predicted spectrum available |

| IR Spectroscopy | Characteristic peaks for N-H, C=O, C-N, aromatic C-H, and C-F bonds |

| Mass Spectrometry (LC-ESI-Q) | Top 5 Peaks: 106, 107, 149, 177, 122 |

Experimental Protocols for Characterization

-

NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: A dilute solution of this compound is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source to obtain the mass-to-charge ratio of the molecular ion and its fragments.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

-

Solubility: The solubility is determined by adding a known amount of this compound to a specific volume of solvent (e.g., water) and determining the concentration of the saturated solution, often by a spectroscopic method like UV-Vis.

-

pKa Determination: The pKa is typically determined by potentiometric titration or by UV-Vis spectroscopy as a function of pH.

Visualized Workflows

Synthesis Workflow

Caption: Synthetic pathway of this compound from starting materials to the final product.

Chemical Characterization Workflow

Caption: Logical workflow for the chemical characterization of synthesized this compound.

References

Niaprazine: A Selective 5-HT2A and α1-Adrenergic Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niaprazine is a sedative-hypnotic agent of the phenylpiperazine class that has been utilized in the management of sleep disorders.[1] Initially presumed to function as an antihistamine and anticholinergic, subsequent research has elucidated its primary mechanism of action as a potent and selective antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its activity at these two key receptors. It includes a compilation of its binding affinity, a summary of its pharmacokinetic properties, detailed experimental protocols for relevant assays, and a description of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile of this compound

This compound's therapeutic effects as a sedative and hypnotic are primarily attributed to its antagonist activity at 5-HT2A and α1-adrenergic receptors.[2][3] Blockade of these receptors in the central nervous system is associated with the modulation of sleep-wake cycles, reduction of arousal, and anxiolytic effects.[2]

Receptor Binding Affinity

In vitro ligand binding studies have been employed to determine the affinity of this compound for various neurotransmitter receptors. These studies have revealed a notable selectivity for 5-HT2A and α1-adrenergic receptors. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Serotonin 2A (5-HT2A) | 75 | |

| α1-Adrenergic | 86 | |

| α2-Adrenergic | 730 | |

| Histamine H1 | > 1000 | |

| Muscarinic Acetylcholine (mACh) | > 1000 | |

| Dopamine D2 | > 1000 | |

| β-Adrenergic | > 1000 | |

| Serotonin Transporter (SERT) | > 1000 | |

| Vesicular Monoamine Transporter (VMAT) | > 1000 | |

| Table 1: Receptor Binding Profile of this compound. This table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, highlighting its selectivity for 5-HT2A and α1-adrenergic receptors. |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed from the gastrointestinal tract, reaching peak plasma concentrations within a few hours. It has an approximate elimination half-life of 4.5 hours.

This compound is metabolized in the liver, with its primary metabolite being p-fluorophenylpiperazine (pFPP). It is important to note that pFPP exhibits a different pharmacological profile from the parent compound, showing a higher affinity for 5-HT1A receptors and potentially contributing to a serotonergic activation profile rather than sedation.

| Pharmacokinetic Parameter | Value | Reference |

| Route of Administration | Oral | |

| Absorption | Gastrointestinal tract | |

| Time to Peak Plasma Concentration | A few hours | |

| Elimination Half-life | ~4.5 hours | |

| Primary Metabolite | p-fluorophenylpiperazine (pFPP) | |

| Table 2: Pharmacokinetic Properties of this compound. This table provides a summary of the key pharmacokinetic parameters of this compound. |

Experimental Protocols

The characterization of this compound as a selective 5-HT2A and α1-adrenergic receptor antagonist has been established through various in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT2A and α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for 5-HT2A and α1-adrenergic receptors.

Objective: To quantify the affinity of this compound for 5-HT2A and α1-adrenergic receptors by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing human 5-HT2A or α1-adrenergic receptors, or from brain tissue known to express these receptors (e.g., rat frontal cortex).

-

Radioligand:

-

For 5-HT2A: [3H]Ketanserin

-

For α1-Adrenergic: [3H]Prazosin

-

-

Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., 1 µM Ketanserin for 5-HT2A).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following for each concentration of this compound:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.

-

Competition: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Calcium Mobilization for 5-HT2A Receptors

This protocol describes a calcium mobilization assay to assess the functional antagonist activity of this compound at the 5-HT2A receptor.

Objective: To determine the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

-

5-HT2A Agonist: e.g., Serotonin (5-HT) or a selective agonist like DOI.

-

Test Compound: this compound at various concentrations.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

-

Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add the 5-HT2A agonist to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: For each concentration of this compound, determine the peak fluorescence response following agonist addition. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

Functional Antagonism Assay: Phosphatidylinositol (PI) Hydrolysis for α1-Adrenergic Receptors

This protocol describes a phosphatidylinositol (PI) hydrolysis assay to measure the functional antagonist activity of this compound at α1-adrenergic receptors.

Objective: To determine the ability of this compound to inhibit the production of inositol phosphates (IPs) induced by an α1-adrenergic receptor agonist.

Materials:

-

Cell Line or Tissue: A cell line expressing α1-adrenergic receptors or tissue slices known to have a robust α1-adrenergic response (e.g., rat liver slices).

-

α1-Adrenergic Agonist: e.g., Phenylephrine or Norepinephrine.

-

Test Compound: this compound at various concentrations.

-

Radiolabel: [3H]myo-inositol.

-

Stimulation Buffer: e.g., Krebs-Henseleit buffer containing LiCl (to inhibit inositol monophosphatase).

-

Ion-exchange Chromatography Columns: To separate inositol phosphates.

-

Scintillation Counter.

Procedure:

-

Cell/Tissue Labeling: Incubate the cells or tissue slices with [3H]myo-inositol in an appropriate medium to allow for its incorporation into membrane phosphoinositides.

-

Compound Pre-incubation: Wash the labeled cells/tissue and pre-incubate with varying concentrations of this compound in stimulation buffer.

-

Agonist Stimulation: Add the α1-adrenergic agonist and incubate for a specified time to allow for the accumulation of inositol phosphates.

-

Extraction of Inositol Phosphates: Stop the reaction and extract the soluble inositol phosphates from the cells/tissue.

-

Separation and Quantification: Separate the total inositol phosphates from free [3H]myo-inositol using ion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of the agonist-induced accumulation of inositol phosphates. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The antagonist action of this compound at 5-HT2A and α1-adrenergic receptors interrupts their respective downstream signaling cascades.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Agonist binding to the 5-HT2A receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This compound, as an antagonist, blocks the initial step of this pathway by preventing agonist binding.

α1-Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, the α1-adrenergic receptor is also a Gq-coupled GPCR. Upon binding of an agonist, such as norepinephrine, the receptor activates the Gq protein, which in turn activates PLC. This leads to the same downstream cascade of PIP2 hydrolysis, generation of IP3 and DAG, release of intracellular calcium, and activation of PKC. This compound's antagonism at the α1-adrenergic receptor prevents the initiation of this signaling cascade.

Experimental Workflow for In Vitro Characterization of this compound

The in vitro characterization of a compound like this compound typically follows a structured workflow to determine its pharmacological properties. This workflow progresses from initial binding studies to functional assays that confirm the nature of the drug-receptor interaction.

Conclusion

This compound is a selective antagonist of the 5-HT2A and α1-adrenergic receptors, with significantly lower affinity for other neuroreceptors. Its pharmacological profile, characterized by in vitro binding and functional assays, supports its clinical use as a sedative and hypnotic. The detailed methodologies and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the functional consequences of its primary metabolite, pFPP, may provide additional insights into its overall in vivo effects. This technical guide serves as a foundational document for the continued study and potential development of compounds targeting the 5-HT2A and α1-adrenergic systems.

References

Anxiolytic Properties of Niaprazine: A Technical Guide for Researchers

Introduction

Niaprazine is a phenylpiperazine derivative that has been primarily utilized as a sedative and hypnotic, particularly in pediatric populations for the management of sleep disorders.[1][2] However, emerging preclinical and clinical evidence suggests its potential as an anxiolytic agent. This technical guide provides an in-depth overview of the anxiolytic properties of this compound, focusing on its mechanism of action, preclinical evidence, and clinical observations. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for anxiety-related disorders.

Mechanism of Action

This compound's pharmacological profile is characterized by its interaction with several key neurotransmitter systems implicated in the regulation of anxiety and arousal. Its primary mechanism is believed to be mediated through the antagonism of serotonin 5-HT2A and α1-adrenergic receptors.[1][3]

Receptor Binding Profile

In vitro ligand binding studies have elucidated the affinity of this compound for various receptors. Notably, it displays a high affinity for 5-HT2 and α1 receptors, with lower affinity for other receptors commonly associated with anxiolytics, such as benzodiazepine or other serotonin receptor subtypes.[3] A summary of the receptor binding affinities (Ki values) is presented in Table 1.

| Receptor | Ki (nM) | Reference |

| 5-HT2 | 25 | |

| α1-adrenergic | 77 | |

| α2-adrenergic | 730 | |

| D2 | > 1000 | |

| H1 | > 1000 | |

| Muscarinic Cholinergic | > 1000 | |

| 5-HT1A | > 1000 | |

| 5-HT1B | > 1000 | |

| Vesicular Monoamine Transporter | Low Affinity | |

| Table 1: Receptor Binding Affinities of this compound. |

Signaling Pathways

The anxiolytic effects of this compound are likely mediated by its antagonist activity at 5-HT2A and α1-adrenergic receptors. Blockade of 5-HT2A receptors is a known mechanism of anxiolysis, contributing to a reduction in anxiety and stress-related behaviors. Similarly, antagonism of α1-adrenergic receptors can modulate the "fight-or-flight" response, leading to a decrease in arousal and anxiety.

Preclinical Evidence

Preclinical studies in animal models have provided direct evidence for the anxiolytic-like effects of this compound. The most prominent research has utilized the Marble Burying Test and the Elevated Plus Maze to assess anxiety-related behaviors in mice.

Experimental Protocols

2.1.1. Animals

Male C57BL/6J mice are commonly used in these behavioral assays. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2.1.2. Drug Administration

In a recent study, this compound was administered to mice in their drinking water for 14 days. This method of administration was chosen to minimize stress to the animals.

2.1.3. Marble Burying Test

This test is used to assess repetitive and compulsive-like behaviors, which are often associated with anxiety.

-

Apparatus: A standard polycarbonate cage (e.g., 26 cm x 48 cm x 20 cm) is filled with 5 cm of fresh bedding. Twenty glass marbles are arranged in an evenly spaced grid on the surface of the bedding.

-

Procedure: A single mouse is placed in the cage and allowed to explore freely for a 30-minute session. At the end of the session, the number of marbles buried (defined as at least two-thirds of the marble being covered by bedding) is counted by an observer blind to the treatment condition.

-

Parameters Measured: The primary endpoint is the number of marbles buried.

2.1.4. Elevated Plus Maze (EPM) Test

The EPM is a widely used and validated test to measure anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: The maze consists of four arms (e.g., 36 cm long and 6 cm wide) arranged in a plus shape and elevated 50 cm from the ground. Two opposite arms are enclosed by high walls (e.g., 25 cm), while the other two arms are open.

-

Procedure: A mouse is placed in the center of the maze facing an open arm and is allowed to explore for a 5 to 10-minute session. The session is typically recorded by a video camera for later analysis.

-

Parameters Measured: Key indicators of anxiety include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Quantitative Data

A study investigating the effects of 14-day oral administration of this compound in mice demonstrated significant anxiolytic-like effects. The key findings are summarized in Table 2.

| Behavioral Test | Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference |

| Elevated Plus Maze | Number of Transitions into Open Arms | 5 ± 2.6 | 8 ± 2.7 | |

| Marble Burying Test | Number of Marbles Buried | 18.7 ± 1 | 15.5 ± 1 | |

| Table 2: Quantitative Results from Preclinical Behavioral Studies of this compound in Mice. |

The results indicate that this compound-treated mice made more transitions into the open arms of the EPM and buried fewer marbles compared to the control group, suggesting a reduction in anxiety-like behavior.

Clinical Evidence

Clinical studies on this compound have primarily focused on its sedative and hypnotic effects in children with sleep and behavior disorders. However, some of these studies have also reported improvements in anxiety-related symptoms.

Study in Children with Autistic Disorder

An open-label study involving 25 subjects with autistic disorder and associated behavior and sleep problems investigated the efficacy of this compound administered at a dose of 1 mg/kg/day for 60 days. A positive effect was observed in 52% of the patients, with notable improvements in "mild anxiety signs".

Observational Study in Adults and Elderly

An observational study in 42 adults and elderly subjects with sleep disorders, who were administered a galenic formulation of this compound (8 drops of 50 mg/ml solution before bedtime for 30 days), reported a significant increase in the quality of sleep and overall quality of life (p<0.0001). The assessment was conducted using the following questionnaires:

-

Sleep Disturbance Questionnaire (QDS)

-

Pittsburgh Sleep Quality Index (PSQI)

-

Insomnia Severity Index (ISI)

While specific anxiolytic effects were not the primary focus, the improvement in sleep quality can be indirectly linked to a reduction in anxiety, as sleep disturbances are a common comorbidity of anxiety disorders.

Conclusion

The available evidence from both preclinical and clinical studies suggests that this compound possesses anxiolytic properties. Its mechanism of action, centered on the antagonism of 5-HT2A and α1-adrenergic receptors, provides a strong pharmacological rationale for these effects. Preclinical studies in mice have demonstrated clear anxiolytic-like activity in validated behavioral models. While clinical data on anxiety are less direct and primarily derived from studies on sleep and behavior disorders, they indicate a potential benefit in reducing anxiety symptoms.

Further rigorous, controlled clinical trials are warranted to fully elucidate the anxiolytic efficacy and optimal dosing of this compound for the treatment of anxiety disorders. The favorable safety profile observed in pediatric populations makes it a particularly interesting candidate for further investigation. This technical guide summarizes the current state of knowledge and provides a foundation for future research into the anxiolytic potential of this compound.

References

Preclinical Profile of Niaprazine: A Technical Guide on its Sedative-Hypnotic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Niaprazine's sedative-hypnotic effects are attributed to its multi-target receptor binding profile within the central nervous system.[2] It functions as a potent antagonist at serotonin 5-HT2A and α1-adrenergic receptors. While initially thought to be an antihistamine, its affinity for H1 receptors is low. The modulation of serotonergic and adrenergic pathways is believed to be the primary driver of its calming and sleep-promoting effects.

This compound is metabolized in the body to p-fluorophenylpiperazine (pFPP). Unlike the parent compound, pFPP lacks sedative effects and instead exhibits a pharmacological profile indicative of serotonergic stimulation. The precise contribution of pFPP to the overall clinical profile of this compound remains to be fully elucidated.

Receptor Binding Affinity

| Receptor Target | Binding Affinity (Ki) | Reference |

| 5-HT2A | 25 nM | |

| α1-Adrenergic | 77 nM | |

| α2-Adrenergic | 730 nM | |

| Histamine H1 | > 1 μM | |

| Muscarinic Acetylcholine | > 1 μM | |

| Dopamine D2 | > 1 μM |

Signaling Pathway of this compound's Sedative-Hypnotic Action

Preclinical Experimental Protocols for Sedative-Hypnotic Assessment

While specific preclinical studies detailing the sedative-hypnotic effects of this compound are scarce in publicly available literature, the following are standard, widely-accepted methodologies used to evaluate such properties in animal models, primarily rodents.

Assessment of Sedative Activity

Sedative effects are typically characterized by a reduction in spontaneous locomotor activity and exploration.

-

Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior.

-

Apparatus: A square arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

-

Procedure: A rodent is placed in the center of the arena, and its activity is recorded for a set duration (e.g., 10-30 minutes).

-

Parameters Measured:

-

Total distance traveled

-

Time spent mobile vs. immobile

-

Rearing frequency (a measure of exploration)

-

Time spent in the center versus the periphery of the arena (an indicator of anxiety)

-

-

Expected Outcome for a Sedative: A dose-dependent decrease in total distance traveled, mobility time, and rearing frequency.

-

-

Hole-Board Test: This test evaluates exploratory behavior and can also indicate sedative effects.

-

Apparatus: A board with evenly spaced holes into which the animal can poke its head.

-

Procedure: The animal is placed on the board, and the number of head-dips into the holes is counted over a specific period.

-

Parameters Measured:

-

Number of head-dips

-

Duration of head-dips

-

-

Expected Outcome for a Sedative: A reduction in the number and duration of head-dips, indicating decreased exploratory drive.

-

Assessment of Hypnotic Activity

Hypnotic effects are characterized by the induction and maintenance of sleep.

-

Potentiation of Barbiturate-Induced Sleep: This is an indirect but common method to screen for hypnotic properties.

-

Procedure: Animals are pre-treated with the test compound (this compound) or vehicle, followed by a sub-hypnotic or hypnotic dose of a short-acting barbiturate (e.g., pentobarbital).

-

Parameters Measured:

-

Sleep Latency: Time from barbiturate administration to the loss of the righting reflex (the ability to return to an upright position when placed on its back).

-

Sleep Duration: Time from the loss to the regaining of the righting reflex.

-

-

Expected Outcome for a Hypnotic: A significant reduction in sleep latency and/or a significant prolongation of sleep duration compared to the vehicle-treated group.

-

-

Electroencephalography (EEG) and Electromyography (EMG) Analysis: This is the gold standard for assessing effects on sleep architecture.

-

Procedure: Animals are surgically implanted with electrodes to record brain wave activity (EEG) and muscle tone (EMG). After a recovery period, baseline sleep patterns are recorded, followed by recordings after administration of the test compound.

-

Parameters Measured:

-

Sleep Latency: Time to the first consolidated episode of non-REM (NREM) sleep.

-

Total Sleep Time: Duration of NREM and REM sleep over the recording period.

-

Sleep Architecture:

-

Percentage of time spent in wakefulness, NREM sleep, and REM sleep.

-

Duration and frequency of sleep/wake bouts.

-

REM sleep latency.

-

EEG power spectral analysis (e.g., delta power during NREM sleep as an indicator of sleep intensity).

-

-

-

Expected Outcome for a Hypnotic: Decreased sleep latency, increased total sleep time, and potential alterations in the percentages and patterns of NREM and REM sleep.

-

Experimental Workflow for Preclinical Sedative-Hypnotic Evaluation

Summary of Preclinical Findings and Gaps

Available preclinical research supports this compound's sedative properties, which are consistent with its mechanism of action as a 5-HT2A and α1-adrenergic antagonist. A 2024 study in mice demonstrated a tendency towards sedation, although quantitative dose-response effects on sleep parameters were not the focus of the investigation.

Key Gaps in Publicly Available Data:

-

Dose-Response Studies: There is a lack of published dose-response curves for this compound's effects on sleep latency and duration in animal models.

-

Sleep Architecture Analysis: Detailed studies using EEG to analyze this compound's impact on NREM and REM sleep stages are not readily accessible.

-

Comparison with Standard Hypnotics: Preclinical studies directly comparing the sedative-hypnotic profile of this compound with standard-of-care hypnotics (e.g., benzodiazepines, Z-drugs) are needed to better understand its relative efficacy and potential advantages.

Conclusion for Drug Development Professionals

This compound presents a distinct mechanism of action for a sedative-hypnotic, differing from the GABAergic modulation of benzodiazepines and Z-drugs. Its antagonist activity at 5-HT2A and α1-adrenergic receptors suggests a potential for inducing sleep with a different side-effect profile. The existing preclinical data, while limited in quantitative detail, confirms a sedative effect.

For further development or for the evaluation of analogous compounds, a rigorous preclinical program is warranted. This should include comprehensive dose-response studies utilizing EEG to fully characterize the hypnotic profile and effects on sleep architecture. Such studies would be crucial for establishing a therapeutic window and for differentiating the compound from existing sedative-hypnotics. The anxiolytic properties also suggest that exploration of its effects in comorbid anxiety and insomnia models could be a valuable avenue for future research.

References

The Metabolic Pathway of Niaprazine to para-Fluorophenylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of Niaprazine, a sedative-hypnotic drug of the phenylpiperazine class, to its primary active metabolite, para-fluorophenylpiperazine (pFPP). While the definitive cytochrome P450 (CYP) enzymes responsible for this biotransformation have not been explicitly identified in the reviewed scientific literature, this guide synthesizes available information on this compound's pharmacology, the metabolic pathways of structurally analogous compounds, and established in vitro experimental protocols to propose a likely metabolic route and provide a framework for its experimental validation. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, offering a foundation for future studies aimed at fully elucidating the metabolic fate of this compound.

Introduction

This compound is a sedative and hypnotic agent that has been utilized in the treatment of sleep disorders, particularly in pediatric populations.[1] Its pharmacological effects are attributed not only to the parent compound but also to its primary metabolite, para-fluorophenylpiperazine (pFPP).[1][2] Understanding the metabolic conversion of this compound to pFPP is crucial for a complete comprehension of its pharmacokinetic and pharmacodynamic profile, as well as for predicting potential drug-drug interactions.[3]

The pharmacological profiles of this compound and pFPP differ significantly. This compound acts as a potent and selective 5-HT2A and α1-adrenergic receptor antagonist, with low affinity for H1 and muscarinic acetylcholine receptors.[1] In contrast, pFPP displays a higher affinity for 5-HT1 receptor subclasses and is associated with serotonergic activation rather than sedation. This distinction underscores the importance of characterizing the metabolic pathway that governs the formation of pFPP.

Proposed Metabolic Pathway of this compound to pFPP

Direct enzymatic evidence for the metabolism of this compound to pFPP is not extensively detailed in the current body of scientific literature. However, valuable insights can be drawn from the metabolism of structurally similar phenylpiperazine drugs, such as Trazodone. Trazodone is metabolized to its active metabolite, meta-chlorophenylpiperazine (mCPP), primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.

Given the structural analogy between this compound and Trazodone, it is hypothesized that the biotransformation of this compound to pFPP is also mediated by CYP3A4. This proposed pathway involves the cleavage of the bond between the piperazine ring and the nicotinamide moiety of the this compound molecule.

Figure 1: Proposed metabolic conversion of this compound to pFPP.

Quantitative Data

As of the latest review of available literature, specific quantitative data on the enzyme kinetics and conversion rates of this compound to pFPP have not been published. To facilitate future research, the following tables outline the types of quantitative data that need to be determined experimentally.

Table 1: Pharmacokinetic Parameters of this compound and pFPP

| Parameter | This compound | pFPP | Reference |

| Bioavailability | Data not available | Data not available | |

| Elimination Half-life | ~4.5 hours | Data not available | |

| Peak Plasma Concentration (Cmax) | Data not available | Data not available | |

| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available | |

| Volume of Distribution | Data not available | Data not available | |

| Clearance | Data not available | Data not available |

Table 2: Hypothetical Enzyme Kinetics for this compound Metabolism

| Parameter | Value | Units | Experimental System |

| Km (Michaelis constant) | To be determined | µM | Human Liver Microsomes |

| Vmax (Maximum reaction velocity) | To be determined | pmol/min/mg protein | Human Liver Microsomes |

| Intrinsic Clearance (Vmax/Km) | To be determined | µL/min/mg protein | Human Liver Microsomes |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound metabolism. These protocols are based on established in vitro techniques for studying drug metabolism.

Identification of CYP Isoforms Involved in this compound Metabolism

This protocol outlines the use of human liver microsomes and specific CYP inhibitors to identify the enzymes responsible for the formation of pFPP from this compound.

Materials:

-

This compound

-

para-Fluorophenylpiperazine (pFPP) standard

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, Furafylline for CYP1A2, etc.)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and this compound at a predetermined concentration.

-

Inhibitor Addition: For inhibitor screening, add a specific CYP inhibitor to the reaction mixture. A control incubation without any inhibitor should be run in parallel.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of pFPP formed.

-

Data Analysis: Compare the rate of pFPP formation in the presence of each inhibitor to the control. Significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Figure 2: Workflow for identifying CYP isoforms in this compound metabolism.

Determination of Enzyme Kinetics

This protocol describes the methodology to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of pFPP from this compound.

Materials:

-

Same as in section 4.1, excluding CYP inhibitors.

Procedure:

-

Incubation Setup: Prepare a series of incubations with a fixed concentration of human liver microsomes and varying concentrations of this compound (spanning a range above and below the expected Km).

-

Reaction Initiation and Incubation: Initiate the reactions with the NADPH regenerating system and incubate at 37°C for a time period within the linear range of product formation.

-

Reaction Termination and Sample Preparation: Stop the reactions and prepare the samples for analysis as described in section 4.1.

-

LC-MS/MS Analysis: Quantify the concentration of pFPP formed in each incubation.

-

Data Analysis: Plot the initial velocity of pFPP formation against the this compound concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Figure 3: Workflow for determining enzyme kinetics of this compound metabolism.

Conclusion

The metabolism of this compound to pFPP is a critical determinant of its overall pharmacological activity. While direct enzymatic evidence is currently lacking, the structural similarity to Trazodone strongly suggests the involvement of CYP3A4 in this biotransformation. The experimental protocols detailed in this guide provide a clear path for researchers to definitively identify the responsible CYP isoforms and quantify the kinetics of this metabolic pathway. A thorough understanding of this compound's metabolism will enable better prediction of its clinical efficacy, potential for drug interactions, and will aid in the development of safer and more effective therapeutic strategies.

References

Physicochemical Properties of Niaprazine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This document provides an in-depth technical guide on the core physicochemical properties of Niaprazine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This compound, a sedative-hypnotic of the phenylpiperazine class, has been utilized in the treatment of sleep disturbances, particularly in pediatric populations. A thorough understanding of its physicochemical characteristics is fundamental for formulation development, pharmacokinetic profiling, and mechanism-of-action studies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data for the free base are available, specific experimental values for the hydrochloride salt, such as aqueous solubility and pKa, are not extensively reported in public literature. The subsequent sections provide detailed standard protocols for the experimental determination of these crucial parameters.

| Property | Value / Information | Source |

| IUPAC Name | N-{4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |

| Chemical Formula | C₂₀H₂₅FN₄O | |

| Molecular Weight | 356.44 g/mol | |

| Melting Point (°C) | 131 (as free base) | |

| logP (Computed) | 2.6 (XLogP3) | |

| Aqueous Solubility | Not experimentally reported. Protocol for determination is provided below. | |

| pKa | Not experimentally reported. Protocol for determination is provided below. | |

| Appearance | White to off-white solid |

Mechanism of Action: Receptor Antagonism

Contrary to early beliefs of it being a simple antihistamine, this compound's sedative properties are primarily attributed to its potent and selective antagonism of the 5-HT₂ₐ and α₁-adrenergic receptors. It displays significantly lower affinity for histamine H₁ receptors. The blockade of these receptors in the central nervous system is thought to be the key mechanism underlying its hypnotic effects. It also possesses some affinity for the α₂-adrenergic receptor.

Figure 1: this compound's primary mechanism of action.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard in pharmaceutical research and can be adapted for this compound hydrochloride characterization.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. Pure crystalline compounds exhibit a sharp melting range, typically within 1°C, whereas impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered. Load the sample into a capillary tube to a packed height of 2-3 mm by tapping the closed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Preliminary Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to establish a rough estimate.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a medium rate to approximately 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility, a crucial parameter for predicting oral absorption.

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Methodology:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the drug.

-

Quantification: Accurately determine the concentration of this compound hydrochloride in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations must be used for accurate quantification.

-

Reporting: Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature and pH.

Ionization Constant (pKa) Determination (Potentiometric Titration)

The pKa value is essential for predicting a drug's ionization state at different physiological pHs, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a reliable and widely used method for its determination.

Methodology:

-

System Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of this compound hydrochloride of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for a hydrochloride salt).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this curve, often calculated more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Lipophilicity (logP/logD) Determination (HPLC Method)

Lipophilicity, expressed as the octanol-water partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's ability to cross biological membranes. The HPLC method offers a rapid and reliable alternative to the traditional shake-flask method.

Methodology:

-

Column and Mobile Phase: Utilize a reversed-phase HPLC column (e.g., C18 or C8). The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values onto the column. Measure their retention times (t_R) and calculate the capacity factor (k'). A calibration curve is generated by plotting the known logP values against the determined log k' values.

-

Sample Analysis: Inject the this compound hydrochloride solution onto the same column under identical conditions and determine its capacity factor.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the logP of this compound from its experimental capacity factor.

-

logD Determination: To determine logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH. The resulting value from the calibration will be the logD.

Methodological & Application

Application Notes and Protocols for Studying Niaprazine's Anxiolytic Effects in In Vivo Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niaprazine is a piperazine derivative that has been historically used as a sedative and hypnotic, particularly in pediatric populations.[1] Recent research has renewed interest in its potential anxiolytic properties.[2][3] Understanding the in vivo effects of this compound on anxiety is crucial for its potential repurposing and for the development of novel anxiolytic drugs. This document provides detailed application notes and protocols for studying the anxiolytic effects of this compound in established rodent models of anxiety-like behavior.

This compound's pharmacological profile includes antagonist activity at serotonin 5-HT2A, α1-adrenergic, and histamine H1 receptors.[4] Its anxiolytic effects are thought to be mediated through the modulation of these neurotransmitter systems.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound on anxiety-like behavior in mice.

Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test

| Treatment Group | Time Spent in Open Arms (seconds) | Number of Transitions into Open Arms |

| Vehicle (Control) | 5 ± 2.6 | 5 ± 2.6 |

| This compound | 8 ± 2.7 | 8 ± 2.7 |

| Data from a study in mice where this compound was administered in drinking water for 14 days.[3] Values are presented as mean ± SEM. |

Table 2: Effects of this compound in the Marble Burying Test

| Treatment Group | Number of Marbles Buried |

| Vehicle (Control) | 18.7 ± 1 |

| This compound | 15.5 ± 1 |

| Data from the same study as Table 1. A decrease in the number of buried marbles is indicative of an anxiolytic-like effect. Values are presented as mean ± SEM. |

Experimental Protocols

Detailed methodologies for key in vivo models to assess the anxiolytic effects of this compound are provided below.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

Video camera and tracking software

-

This compound solution

-

Vehicle solution (e.g., saline, distilled water)

-

Experimental animals (mice or rats)

Protocol:

-

Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle solution to the animals via the desired route (e.g., intraperitoneal injection, oral gavage, or in drinking water). The timing of administration should be consistent across all animals and based on the pharmacokinetic profile of this compound. A study has shown effects after 14 days of administration in drinking water.

-

Test Procedure:

-

Place the animal in the center of the elevated plus-maze, facing one of the closed arms.

-

Allow the animal to freely explore the maze for a 5-10 minute period.

-

Record the session using a video camera positioned above the maze.

-

-